Alseroxylon

Catalog No.
S518161
CAS No.
8001-95-4
M.F
C11H28ClN5O
M. Wt
281.83 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Alseroxylon

CAS Number

8001-95-4

Product Name

Alseroxylon

IUPAC Name

N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;2-(chloromethyl)oxirane

Molecular Formula

C11H28ClN5O

Molecular Weight

281.83 g/mol

InChI

InChI=1S/C8H23N5.C3H5ClO/c9-1-3-11-5-7-13-8-6-12-4-2-10;4-1-3-2-5-3/h11-13H,1-10H2;3H,1-2H2

InChI Key

GMRWGQCZJGVHKL-UHFFFAOYSA-N

SMILES

C1C(O1)CCl.C(CNCCNCCNCCN)N

solubility

Soluble in DMSO

Synonyms

Colestid, Colestipol, Colestipol HCl, Colestipol Hydrochloride, HCl, Colestipol, Hydrochloride, Colestipol, U 26,597 A, U-26,597 A, U26,597 A

Canonical SMILES

C1C(O1)CCl.C(CNCCNCCNCCN)N

The exact mass of the compound Colestipol is 281.1982 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 147003. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Manufactured Materials - Biomedical and Dental Materials - Polymers. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Alseroxylon, also known as Rautensin or Rauwiloid, is a pharmacologically active compound derived from the root of the plant Rauvolfia serpentina. It functions primarily as a norepinephrine reuptake inhibitor, which has been explored for its therapeutic potential in treating hypertension and angina pectoris, as well as for its sedative effects in psychiatric disorders. Historically, Alseroxylon was approved for use in the United States but has since been discontinued due to concerns about its side effects and efficacy compared to newer medications .

Typical of alkaloids. It is characterized by its ability to inhibit the reuptake of norepinephrine, which leads to increased levels of this neurotransmitter in the synaptic cleft. This mechanism is similar to that of other compounds derived from Rauvolfia serpentina, particularly reserpine. The compound's interactions with monoamine oxidase enzymes also play a role in its pharmacological activity, as these enzymes are involved in the metabolism of neurotransmitters .

The biological activity of Alseroxylon includes:

  • Antihypertensive Effects: By inhibiting norepinephrine reuptake, Alseroxylon reduces sympathetic nervous system activity, leading to lower blood pressure.
  • Sedative Properties: It has been used as a sedative in cases of psychosis and anxiety disorders due to its calming effects on the central nervous system.
  • Potential Antidepressant Effects: Some studies suggest that compounds like reserpine can influence mood and may have implications for treating depression, although they can also exacerbate depressive symptoms in some patients .

Alseroxylon can be synthesized through various extraction methods from Rauvolfia serpentina. The primary method involves:

  • Extraction: The root of Rauvolfia serpentina is processed to isolate the alkaloids, including Alseroxylon. This often includes solvent extraction techniques followed by purification processes such as chromatography.
  • Chemical Modification: Further

Alseroxylon has been applied in several therapeutic contexts:

  • Hypertension Management: It has been used historically to treat high blood pressure.
  • Psychiatric Disorders: Its sedative properties make it useful in managing anxiety and psychotic conditions.
  • Research: Alseroxylon serves as a subject of study in pharmacological research aimed at understanding its mechanisms and potential new applications .

Interaction studies involving Alseroxylon have revealed significant insights into its pharmacodynamics:

  • Drug Interactions: Alseroxylon can interact with other medications, particularly those affecting neurotransmitter levels. For example, it may enhance the effects of monoamine oxidase inhibitors or interact negatively with certain antidepressants, increasing the risk of side effects like hypotension or sedation .
  • Mechanism of Action: Studies indicate that Alseroxylon’s inhibition of norepinephrine reuptake can lead to altered responses when combined with other central nervous system depressants, necessitating careful monitoring when co-administered with such drugs .

Alseroxylon shares similarities with several other compounds derived from Rauvolfia serpentina and related plants. Here are some notable comparisons:

CompoundMechanism of ActionPrimary UseUnique Features
ReserpineNorepinephrine reuptake inhibitorAntihypertensiveWell-studied; linked to depression risks
RescinnamineNorepinephrine depleterAntihypertensiveLess sedative effect than Alseroxylon
YohimbineAlpha-2 adrenergic antagonistErectile dysfunctionDifferent receptor target; stimulant effect
RauwolscineAlpha-2 adrenergic antagonistPotential antidepressantSimilar structure; distinct pharmacological profile

Alseroxylon's uniqueness lies in its specific formulation and historical use as a sedative alongside its antihypertensive properties. While it operates through mechanisms similar to those of reserpine and rescinnamine, its distinct extraction process and resultant bioactivity set it apart from these compounds .

Primary Alkaloid Constituents: Reserpine, Rescinnamine, and Nonadrenolytic Derivatives

The chemical composition of Alseroxylon is characterized by a complex mixture of indole alkaloids, with reserpine and rescinnamine serving as the primary active constituents [1] [2] [4]. These alkaloids belong to the broader classification of nonadrenolytic amorphous alkaloids, which are distinguished by their lack of direct adrenergic receptor blocking activity while maintaining significant cardiovascular and neurological effects [1] [2].

TABLE 1: Primary Alkaloid Constituents of Alseroxylon

AlkaloidMolecular FormulaMolecular Weight (g/mol)Melting Point (°C)Structural Classification
ReserpineC₃₃H₄₀N₂O₉608.68234Yohimbane derivative
RescinnamineC₃₅H₄₂N₂O₉634.72205-210Yohimbane derivative
AjmalineC₂₀H₂₆N₂O₂326.43160Sarpagine-type
SerpentineC₂₁H₂₀N₂O₃348.39175-178Ajmaline-type
YohimbineC₂₁H₂₆N₂O₃354.44234Yohimbane-type
DeserpidineC₃₂H₃₈N₂O₈578.65200-205Yohimbane derivative

Reserpine, with the molecular formula C₃₃H₄₀N₂O₉ and molecular weight of 608.68 g/mol, represents the most extensively studied alkaloid within the Alseroxylon fraction [5] [6] [7]. This compound exhibits a characteristic bitter taste and appears as a white to yellow crystalline powder that darkens upon exposure to light [5] [6]. The reserpine content within Rauvolfia serpentina roots typically ranges from 0.038% to 0.14% of the dry weight, with variations depending on the plant variety and growing conditions [8].

Rescinnamine, chemically designated as C₃₅H₄₂N₂O₉ with a molecular weight of 634.72 g/mol, constitutes the second major alkaloid component [4] [9] [10] [11]. This compound is described as a pure ester alkaloid of the alseroxylon fraction, chemically and pharmacologically related to reserpine but with distinct therapeutic characteristics [4]. Rescinnamine demonstrates reduced clinical potency compared to reserpine and exhibits less pronounced sedative effects [4].

The nonadrenolytic derivatives present in Alseroxylon encompass a diverse array of indole alkaloids, including ajmaline, serpentine, yohimbine, and deserpidine [12] [13] [8]. These compounds contribute to the overall pharmacological profile of the preparation while maintaining the characteristic amorphous nature that distinguishes this alkaloid fraction from crystalline individual compounds [1] [2].

Molecular Architecture: Stereochemical Features and Polycyclic Frameworks

The molecular architecture of Alseroxylon alkaloids is characterized by complex polycyclic frameworks that incorporate the fundamental indole nucleus derived from tryptophan biosynthesis [14] [15] [16]. These structures exhibit sophisticated stereochemical arrangements that are critical for their biological activity and pharmacological properties.

The primary alkaloids within Alseroxylon share a common pentacyclic ring system based on the yohimbane skeleton, which consists of a tetracyclic indole-quinolizidine framework with an additional cyclopentane ring [17] [16]. This structural motif is exemplified in reserpine, where the core yohimbane structure is elaborated with methoxy substituents and ester functionalities that contribute to its unique pharmacological profile [5] [6].

The stereochemical configuration of these alkaloids is particularly significant, with multiple chiral centers that determine their three-dimensional molecular architecture [14] [15] [16]. For instance, yohimbine and its related compounds exhibit five chiral carbon atoms (C3, C15, C16, C17, and C20) that give rise to various stereoisomers with distinct pharmacological properties [16]. The established stereochemistry for the sarpagine-type alkaloids includes the characteristic C-3 (S), C-5 (R), and C-15 (R) configuration, which represents a fundamental structural template within this alkaloid family [14] [15].

The polycyclic framework of these alkaloids incorporates several key structural features that contribute to their biological activity. The indole nucleus provides a planar aromatic system that facilitates interaction with biological targets, while the quinolizidine ring system contributes to the overall three-dimensional shape and conformational flexibility [14] [15] [17]. The presence of nitrogen atoms within these ring systems enables the formation of hydrogen bonds and electrostatic interactions with receptor sites, contributing to the selectivity and potency of these compounds [16].

The molecular architecture also incorporates various functional groups that modulate the physicochemical properties of the alkaloids. Methoxy groups, ester functionalities, and hydroxyl substituents contribute to the solubility characteristics, metabolic stability, and receptor binding properties of these compounds [5] [6] [10] [11]. The specific arrangement of these functional groups within the polycyclic framework determines the unique pharmacological profile of each alkaloid constituent.

Physicochemical Properties: Solubility, Stability, and Spectroscopic Profiles

The physicochemical properties of Alseroxylon are determined by the collective characteristics of its constituent alkaloids, which exhibit distinct solubility patterns, stability profiles, and spectroscopic features that are essential for analytical characterization and quality control [18] [19] .

TABLE 2: Physicochemical Properties of Alseroxylon

PropertyDescription/ValueNotes
Physical StateAmorphous powder/crystallineDepends on alkaloid constituent
ColorWhite to yellow-brownDarkens upon light exposure
TasteBitterCharacteristic of indole alkaloids
Solubility in WaterInsoluble to slightly solubleTypical of free alkaloid bases
Solubility in EthanolSolubleEnhanced by organic solvents
Solubility in ChloroformFreely solubleHigh solubility in lipophilic solvents
Solubility in MethanolSolubleGood solubility in polar protic solvents
Relative Density1.31 g/cm³Measured for commercial preparation
Storage StabilityStable at -20°C for 3 yearsRequires cold storage for stability

The solubility characteristics of Alseroxylon alkaloids follow predictable patterns based on their structural features and the nature of the solvent systems [21] [22] [23]. The free alkaloid bases exhibit limited solubility in water due to their predominantly lipophilic character, while demonstrating enhanced solubility in organic solvents such as ethanol, methanol, and chloroform [18] [19] [21]. This solubility profile is characteristic of indole alkaloids and reflects the influence of the aromatic indole nucleus and the overall molecular architecture on intermolecular interactions [21] [22].

The formation of alkaloid salts significantly alters the solubility characteristics, with protonated forms exhibiting enhanced water solubility due to increased polarity and the ability to form hydrogen bonds with water molecules [21] [22] [23]. This property is particularly important for pharmaceutical formulations and extraction procedures, where acid-base extraction techniques are commonly employed to isolate and purify alkaloid fractions [24] [23].

The stability profile of Alseroxylon alkaloids is influenced by various environmental factors, including temperature, light exposure, and pH conditions [18] [25]. The compounds demonstrate sensitivity to light, as evidenced by the darkening of reserpine preparations upon exposure to illumination [5] [6]. This photosensitivity necessitates storage under controlled conditions, typically at reduced temperatures and protected from light exposure [18].

TABLE 3: Spectroscopic Analysis Methods for Alkaloid Characterization

TechniqueKey CharacteristicsApplication
Ultraviolet (UV) SpectroscopyAbsorption maxima at 280-290 nm (indole chromophore)Identification and quantification
Infrared (IR) SpectroscopyN-H stretch 3100-3800 cm⁻¹, C=O stretch 1628 cm⁻¹Structural confirmation and functional group analysis
Nuclear Magnetic Resonance (¹H NMR)NH proton signals at δ 10-11 ppm in DMSO-d₆Structural elucidation and quantitative analysis
Mass Spectrometry (MS)Molecular ion peaks and fragmentation patternsMolecular weight determination and structure confirmation
High Performance Liquid Chromatography (HPLC)Retention time-based separation and quantificationPurity assessment and individual alkaloid separation

The spectroscopic profiles of Alseroxylon alkaloids provide comprehensive analytical information that enables structural identification, purity assessment, and quantitative analysis [25] [26] [27] [28]. Ultraviolet spectroscopy reveals characteristic absorption maxima in the range of 280-290 nm, corresponding to the indole chromophore that is common to all alkaloid constituents [25]. This spectroscopic feature provides a convenient method for initial identification and quantitative analysis of the alkaloid content.

Infrared spectroscopy offers detailed information about the functional groups present within the alkaloid structures [28] [29]. The characteristic absorption bands include N-H stretching vibrations at 3100-3800 cm⁻¹, C=O stretching at approximately 1628 cm⁻¹, and various fingerprint regions that provide structural confirmation [28] [29]. These spectroscopic signatures are particularly valuable for confirming the presence of specific functional groups and distinguishing between different alkaloid types.

Nuclear magnetic resonance spectroscopy, particularly ¹H NMR, provides the most detailed structural information about the alkaloid constituents [27] [30] [31]. The NH proton signals appearing at δ 10-11 ppm in DMSO-d₆ represent highly characteristic resonances that can be utilized for both structural elucidation and quantitative analysis [27]. This approach has proven particularly valuable for analyzing complex alkaloid mixtures where individual compounds may not be readily separable by conventional chromatographic methods.

Mass spectrometry offers definitive molecular weight determination and fragmentation pattern analysis that provides structural confirmation for alkaloid identification [26] [30]. The technique enables the detection of molecular ion peaks and characteristic fragmentation patterns that are specific to different alkaloid types, facilitating the identification of individual components within complex mixtures [26] [30].

High-performance liquid chromatography represents the gold standard for alkaloid separation, identification, and quantitative analysis [32] [26] [30]. This technique enables the resolution of individual alkaloid components based on their distinct retention times and provides accurate quantitative data for quality control and standardization purposes [32] [26].

Metabolic Pathways in Rauvolfia Species: Strictosidine-Derived Alkaloidogenesis

The biosynthesis of alseroxylon and related monoterpene indole alkaloids in Rauvolfia species follows the well-characterized strictosidine pathway, which serves as the central hub for all monoterpene indole alkaloid biosynthesis [1] [2] [3]. This complex metabolic network begins with the formation of strictosidine through the stereoselective condensation of tryptamine and secologanin, catalyzed by strictosidine synthase (STR; EC 4.3.3.2) [2] [4].

The strictosidine biosynthetic pathway represents an eleven-step process that has been fully elucidated through decades of research [1]. The initial committed step involves the formation of the monoterpene geraniol through hydrolysis of geranyl pyrophosphate by geraniol synthase [1]. Subsequently, geraniol undergoes a series of transformations including hydroxylation by cytochrome P450 geraniol 8-hydroxylase (G8H), oxidation by 8-hydroxygeraniol oxidoreductase (GOR), and reductive cyclization to nepetalactol by iridoid cyclase (ISY) [1]. The recently discovered major latex protein-like (MLPL) enzyme plays a critical role in accelerating cyclization to nepetalactol while preventing shunt product formation [1] [5].

Following nepetalactol formation, the pathway proceeds through oxidation by cytochrome P450 iridoid oxidase (IO) to 7-deoxyloganetic acid, protective glucosylation by 7-deoxyloganetic acid glucosyltransferase (7DLGT), hydroxylation by 7-deoxyloganic acid hydroxylase (7DLH), and methylation by loganic acid O-methyltransferase (LAMT) to produce loganin [1]. The final step in secologanin formation involves oxidative ring opening catalyzed by secologanin synthase (SLS), revealing the aldehyde group essential for the subsequent Pictet-Spengler reaction [1].

The Pictet-Spengler condensation catalyzed by strictosidine synthase represents the first committed step in alkaloid synthesis and thus plays a fundamental role in the vast majority of indole alkaloid pathways [2] [6]. Structural studies of strictosidine synthase from Rauvolfia serpentina reveal a unique six-bladed four-stranded β-propeller fold, representing the first example of this architecture from the plant kingdom [6]. The enzyme demonstrates remarkable stereospecificity, producing exclusively 3α-(S)-strictosidine rather than the 1:1 mixture of strictosidine and vincoside observed in non-enzymatic reactions [7].

In Rauvolfia species, strictosidine serves as the central intermediate for diverse alkaloid structures [8] [9]. The deglucosylation of strictosidine by strictosidine β-glucosidase (SGD) produces cathenamine, which undergoes further modifications through the action of various enzymes [10] [11]. The pathway complexity is exemplified by the discovery of multiple biosynthetic routes for yohimbane monoterpene indole alkaloids, involving different medium-chain dehydrogenase/reductase (MDR) enzymes and alternative synthetic strategies [9].

Recent genome sequencing and transcriptomic analyses of Rauvolfia tetraphylla have revealed unexpected complexity in yohimbane alkaloid biosynthesis, identifying a multifunctional yohimbane synthase (YOS) that produces a mixture of four diastereomers including yohimbine and rauwolscine [9] [12]. Additionally, geissoschizine synthase in combination with at least three other MDRs produces alternative yohimbane mixtures, demonstrating the intricate mechanisms evolved for the synthesis of these bioactive compounds [9].

The metabolic pathway leading to alseroxylon specifically involves the processing of strictosidine through multiple enzymatic steps that establish the characteristic structural features of this alkaloid complex [13] [14]. As a purified fat-soluble extract containing reserpine and other nonadrenolytic amorphous alkaloids, alseroxylon represents the collective product of multiple biosynthetic branches emanating from the strictosidine precursor [13] [15].

Enzymatic Mechanisms: Epimerization and Methoxylation Processes

The structural diversity of monoterpene indole alkaloids in Rauvolfia species is largely generated through sophisticated epimerization and methoxylation processes that modify the strictosidine scaffold [16] [17] [18]. These enzymatic transformations are crucial for producing the diverse array of alkaloids found in alseroxylon extracts, including the establishment of specific stereochemical configurations and the introduction of methoxy functional groups.

Epimerization Mechanisms

Epimerization at the C3 position represents one of the most significant structural modifications in monoterpene indole alkaloid biosynthesis [16] [17] [19]. Recent discoveries have elucidated the enzymatic basis for C3 epimerization, which was previously thought to occur primarily through acid-catalyzed chemical processes [19]. In Rauvolfia verticillata, the biosynthesis of reserpine involves a sophisticated epimerization sequence catalyzed by an FAD-dependent oxidase (YOO) and a medium-chain dehydrogenase/reductase (DYR1) [18].

The epimerization process proceeds through an oxidation-reduction mechanism where YOO catalyzes the oxidation of 3α-(S)-strictosidine derivatives to generate C3-oxidized intermediates [18]. Subsequently, DYR1 performs stereoselective reduction to establish the crucial C3β stereochemistry characteristic of reserpine and related alkaloids [18]. This enzymatic approach to epimerization represents a remarkable example of nature's ability to control stereochemistry through precisely orchestrated redox chemistry.

Similar epimerization mechanisms have been identified in Mitragyna speciosa (Kratom), where an oxidase/reductase enzyme pair catalyzes the conversion of 3S-configured monoterpene indole alkaloids to their 3R counterparts [16] [17]. The discovery of the iminium species 20S-3-dehydrocorynantheidine as a key intermediate supports the hypothesis that epimerization occurs through oxidation and stereoselective reduction downstream of the initial Pictet-Spengler condensation [16]. This enzyme pair demonstrates broad substrate specificity, suggesting its involvement in the formation of many 3R-configured alkaloids and downstream spirooxindole alkaloids [16].

The enzymatic epimerization process represents a significant advancement in understanding alkaloid biosynthesis, as it provides a mechanism for generating stereochemical diversity without relying on the harsh conditions typically associated with acid-catalyzed epimerization [19]. This discovery has important implications for biotechnological production, as it enables the controlled synthesis of specific stereoisomers through enzymatic catalysis.

Methoxylation Processes

Methoxylation reactions play a crucial role in generating the structural diversity observed in Rauvolfia alkaloids, particularly in the formation of the trimethoxy substitution patterns characteristic of reserpine and related compounds [20] [18]. The introduction of methoxy groups occurs through the action of various O-methyltransferases and represents a key diversification mechanism in alkaloid biosynthesis.

Research on Rauvolfia serpentina has identified several O-methyltransferases involved in the assembly of trimethoxybenzoic and trimethoxycinnamic acid moieties [20]. RsOMT1, a member of the caffeoyl CoA-OMT-like family, demonstrates unusual para-O-methylation activity, converting various phenolic substrates including 3,5-dimethoxy-4-hydroxycinnamic acid, caffeic acid, and 3,4,5-trihydroxybenzoic acid to their corresponding methylated products [20]. This para-O-methylation activity is quite rare among plant O-methyltransferases and represents a specialized enzymatic capability [20].

RsOMT3, belonging to the caffeic acid-OMT-like family, specifically converts caffeic acid to ferulic acid and shows considerable substrate promiscuity with various flavonoid compounds [20]. Both enzymes contribute to the formation of the complex methoxylation patterns observed in reserpine and rescinnamine, which contain 3,4,5-trimethoxybenzoate or 3,4,5-trimethoxycinnamate moieties within their structures [20].

In the reserpine biosynthetic pathway of Rauvolfia verticillata, late-stage methoxylation is accomplished through a coordinated sequence involving cytochrome P450 enzymes and O-methyltransferases [18]. The C11 methoxylation process involves initial hydroxylation by cytochrome P450 CYP72A270, followed by O-methylation catalyzed by 11-O-methyltransferase (11OMT) [18]. This sequential oxidation-methylation strategy represents nature's approach to introducing methoxy groups at specific positions within complex alkaloid structures.

The methoxylation process in alkaloid biosynthesis often requires the collaboration of cytochrome P450 enzymes and methyltransferases, as exemplified in vindoline biosynthesis where tabersonine 16-hydroxylases (T16Hs) catalyze C16 hydroxylation followed by O-methylation by 16-hydroxytabersonine 16-O-methyltransferase (16OMT) [18]. This coordinated enzymatic approach ensures precise regioselective introduction of methoxy groups while maintaining the structural integrity of the alkaloid scaffold.

Cytochrome P450-Mediated Diversification

Cytochrome P450 monooxygenases represent key drivers of alkaloid chemical diversification in Rauvolfia species, catalyzing a wide range of oxidative modifications that contribute to structural complexity [21] [22] [23]. These enzymes are responsible for most of the oxygenation reactions observed in alkaloid molecules and play crucial roles in scaffold formation and rearrangement [21] [24].

The cytochrome P450 CYP71D820 from Rauvolfia verticillata exemplifies the stereospecific hydroxylation capabilities of these enzymes, catalyzing the C18 hydroxylation of strictosidine-derived intermediates with high stereoselectivity [18]. This enzymatic activity is essential for establishing the five consecutive chiral centers characteristic of reserpine and demonstrates the precision achievable through P450-mediated oxidations [18].

Vinorine hydroxylase (VH), another cytochrome P450 enzyme from Rauvolfia serpentina, exhibits remarkable dual catalytic activity, hydroxylating vinorine to form vomilenine while also catalyzing the non-oxidative isomerization of vomilenine to perakine [25]. This dual functionality illustrates the catalytic versatility of plant cytochrome P450 enzymes and their ability to control metabolic branch points through multiple reaction types [25].

The identification of CYP71BJ1 in Catharanthus roseus as a stereoselective 19-hydroxylase demonstrates the conservation of P450-mediated hydroxylation mechanisms across different Apocynaceae species [22] [26]. This enzyme stereoselectively hydroxylates tabersonine and lochnericine at the 19-position, representing a critical branch point in alkaloid biosynthesis [22].

Hairy Root Cultures and In Vitro Biosynthetic Optimization

Hairy root cultures induced by Agrobacterium rhizogenes have emerged as a powerful biotechnological platform for the production of monoterpene indole alkaloids from Rauvolfia species [27] [28] [29]. These transformed root systems offer significant advantages over conventional plant cell cultures, including genetic stability, hormone-independent growth, and the ability to produce alkaloid profiles similar to or exceeding those of intact plants [27] [30].

Establishment and Optimization of Hairy Root Systems

The establishment of Rauvolfia serpentina hairy root cultures involves infection of leaf explants with Agrobacterium rhizogenes strain A4 in liquid B5 culture medium [28]. The transformation process is optimized through careful control of various parameters, including the age of explants, duration of preculture, and co-cultivation period [31]. The transformed nature of roots is confirmed through PCR-based amplification of the rolA gene in genomic DNA of putative hairy roots [28].

Optimization studies have demonstrated that hairy root cultures can be successfully scaled up in bioreactor systems, with 5-liter bench-top mechanically agitated bioreactors proving particularly effective for commercial-scale production [28]. The scaling process requires careful attention to aeration rates, with optimal conditions typically involving 0.4 vvm airflow to ensure adequate oxygen transfer while maintaining root integrity [32].

Culture medium composition plays a critical role in hairy root performance, with B5 medium supplemented with appropriate carbon and nitrogen sources providing optimal growth conditions [33] [31]. pH optimization typically targets a range of 5.8-6.0, while temperature control at 25±2°C ensures consistent metabolic activity [33]. The inoculum density of approximately 3 grams fresh weight per liter has been identified as optimal for maximizing both biomass production and alkaloid accumulation [32].

Alkaloid Production and Enhancement Strategies

Hairy root cultures of Rauvolfia serpentina have demonstrated the ability to produce quantifiable amounts of reserpine, representing the first successful report of reserpine production from hairy roots of any Rauvolfia species [34]. The alkaloid content in hairy root cultures can exceed that of conventionally propagated plants, with in vitro grown roots producing crude alkaloid fractions of 487 mg/g dry weight compared to 457 mg/g dry weight in conventional roots [35].

The alkaloid profile of hairy root cultures closely resembles that of intact plant roots, with reserpine content reaching 35.27 mg/g in in vitro regenerated roots compared to 8.54 mg/g in leaves of conventionally propagated plants [36]. This tissue-specific accumulation pattern demonstrates the importance of root-based culture systems for alkaloid production and confirms the genetic stability of the biosynthetic machinery in transformed roots [35].

Elicitation Strategies for Enhanced Production

Elicitation represents one of the most effective biotechnological approaches for enhancing secondary metabolite production in hairy root cultures [37]. Various biotic and abiotic elicitors have been employed to stimulate alkaloid biosynthesis in Rauvolfia hairy root cultures, with methyl jasmonate (MeJA), salicylic acid (SA), and sodium chloride (NaCl) proving particularly effective [31].

Methyl jasmonate treatment has shown remarkable success in enhancing alkaloid production, with optimal concentrations typically ranging from 10-100 μM depending on the specific alkaloid and treatment duration. In temporary immersion bioreactor systems combined with MeJA elicitation (TIBS-MeJA), alkaloid content can be enhanced by 2.32-fold compared to non-elicited controls. The mechanism of MeJA elicitation involves activation of jasmonic acid signaling pathways that upregulate genes encoding key biosynthetic enzymes.

Sodium chloride elicitation has demonstrated exceptional effectiveness for specific alkaloids, with ajmalicine production stimulated up to 14.8-fold at 100 mM concentration after one week of treatment [31]. This dramatic enhancement likely results from osmotic stress-induced activation of secondary metabolite biosynthetic pathways [31]. Mannan from Saccharomyces cerevisiae has also proven effective as a biotic elicitor, increasing ajmaline concentration by 2.9-fold at 100 mg/L concentration [31].

Bioreactor Design and Scale-Up Considerations

The successful scale-up of hairy root cultures requires specialized bioreactor designs that accommodate the unique growth characteristics and metabolic requirements of transformed roots. Bubble column bioreactors have proven particularly suitable for hairy root cultivation, providing gentle agitation and efficient oxygen transfer without causing mechanical damage to the delicate root structures [32].

Temporary immersion bioreactor systems (TIBS) represent an advanced approach to hairy root cultivation, offering improved control over nutrient delivery and gas exchange. The optimal immersion frequency for Rauvolfia alkaloid production has been determined to be 5 minutes every 6 hours (5/6), which ensures appropriate levels of biomass accumulation while maximizing alkaloid content.

The integration of filtration systems with aeration allows for aseptic medium exchange during the production phase, enabling two-stage batch operations that separate growth and production phases for optimal alkaloid accumulation. This approach addresses the observation that alkaloid production typically commences only after growth has slowed or ceased, allowing for targeted optimization of each phase.

Genetic Stability and Long-term Maintenance

Hairy root cultures of Rauvolfia serpentina demonstrate remarkable genetic and biosynthetic stability over extended culture periods [27] [29]. These cultures retain their ability to regenerate into complete plants and show survival and unaltered biosynthetic potential during storage at low temperatures [27]. This stability is crucial for commercial applications, as it ensures consistent alkaloid production across multiple subculture cycles.

The genetic stability of hairy root cultures is maintained through the integration of T-DNA sequences from the Ri plasmid of Agrobacterium rhizogenes, which confer the transformed phenotype and hormone-independent growth characteristics [30]. Regular monitoring through molecular markers confirms the maintenance of transformation status and the absence of genetic drift during long-term cultivation.

Metabolic Engineering and Future Prospects

The combination of hairy root culture technology with metabolic engineering approaches offers promising opportunities for further enhancement of alkaloid production. Overexpression of key biosynthetic enzymes, such as strictosidine synthase and tryptophan decarboxylase, in hairy root systems has demonstrated the potential for significant increases in alkaloid accumulation.

The integration of transcriptomic and metabolomic approaches with hairy root culture systems enables the identification of bottleneck enzymes and regulatory factors that limit alkaloid production. This knowledge can be applied to design targeted interventions, including the overexpression of rate-limiting enzymes or the manipulation of transcriptional regulators to enhance metabolic flux through alkaloid biosynthetic pathways.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Exact Mass

281.1982

LogP

-2.206

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Drug Indication

Colestipol is indicated as adjunctive therapy to diet for the reduction of elevated serum total and low-density lipoprotein cholesterol (LDL-C) in patients with primary hypercholesterolemia (a condition that features elevated LDL-C) who do not respond adequately to dietary changes .[FDA Label,L6115,F4555] Therapy with lipid-altering agents like colestipol should be a component of multiple risk factor intervention in those individuals at significantly increased risk for atherosclerotic vascular disease due to hypercholesterolemia [FDA Label, L6115, F4555]. Treatment should begin and continue with dietary therapy [FDA Label, L6115, F4555]. In general, a minimum of six months of intensive dietary therapy and counseling should be carried out prior to initiation of drug therapy such as that with colestipol [FDA Label, F4555]. Shorter periods may be considered in patients with severe elevations of LDL-C or with definite coronary heart disease [FDA Label, F4555]. Although colestipol is effective in all types of hypercholesterolemia, some regional prescribing information note in particular that it is medically most appropriate in patients with Fredrickson's type II hyperlipoproteinemia [L6115]. Nevertheless, in patients with combined hypercholesterolemia and hypertriglyceridemia, although colestipol may be helpful in reducing elevated cholesterol, it is not formally indicated where hypertriglyceridemia is the abnormality of greatest concern [F4567].
FDA Label

Livertox Summary

Colestipol is a nonabsorbed bile acid sequestrant that is used a therapy of hyperlipidemia and for the pruritus of chronic liver disease and biliary obstruction. Colestipol has not been associated with clinically apparent liver injury.

Drug Classes

Antilipemic Agents

Pharmacology

Cholesterol is the major, and probably the sole precursor of bile acids [FDA Label, F4555]. During normal digestion, bile acids are secreted via the bile from the liver and gall bladder into the intestines [FDA Label, F4555]. Bile acids emulsify the fat and lipid materials present in food, thus facilitating absorption [FDA Label, F4555]. A major portion of the bile acids secreted is reabsorbed from the intestines and returned via the portal circulation to the liver, thus completing the enterohepatic cycle [FDA Label, F4555]. Only very small amounts of bile acids are found in normal serum [FDA Label, F4555]. Colestipol hydrochloride binds bile acids in the intestine forming a complex that is excreted in the feces [FDA Label, F4555]. This nonsystemic action results in a partial removal of the bile acids from the enterohepatic circulation, preventing their reabsorption [FDA Label, F4555]. Since colestipol hydrochloride is an anion exchange resin, the chloride anions of the resin can be replaced by other anions, usually those with a greater affinity for the resin than the chloride ion [FDA Label, F4555].
Colestipol is a positively charged, non-digestible, triamine and epoxypropane copolymer anion-exchange resin that binds to bile acids in the intestine to form an insoluble complex, which is excreted in the feces.

MeSH Pharmacological Classification

Sequestering Agents

ATC Code

C - Cardiovascular system
C10 - Lipid modifying agents
C10A - Lipid modifying agents, plain
C10AC - Bile acid sequestrants
C10AC02 - Colestipol

Mechanism of Action

Colestipol is a lipid-lowering polymer that binds with bile acids in the intestine forming a complex that is excreted in the feces [FDA Label, F4555, F4567]. This non-systemic action results in a continuous, partial removal of bile acids from the enterohepatic circulation preventing their reabsorption [FDA Label, F4555, F4567]. This increased fecal loss of bile acids due to colestipol hydrochloride administration leads to increased oxidation of cholesterol to bile acids [FDA Label, F4555, F4567]. This results in an increase in the number of hepatic low-density lipoprotein (LDL) receptors, and consequently an increased uptake of LDL and a decrease in serum/plasma beta lipoprotein or total and LDL cholesterol levels [FDA Label, F4555, F4567]. Although hydrochloride produces an increase in the hepatic synthesis of cholesterol in man, serum cholesterol levels fall [FDA Label, F4555, F4567].

Other CAS

50925-79-6
26658-42-4

Wikipedia

Colestipol

Biological Half Life

Colestipol is not absorbed into the systemic circulation nor is it hydrolyzed by any digestive enzymes. Its action is ultimately limited to the lumen of the gastrointestinal tract, where it is eventually passed into the feces.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

General Manufacturing Information

1,2-Ethanediamine, N1-(2-aminoethyl)-N2-[2-[(2-aminoethyl)amino]ethyl]-, polymer with 2-(chloromethyl)oxirane: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Last modified: 02-18-2024
1: BENEDIG A, HOLLAND MH. Alseroxylon in neurodermatoses. Med Times. 1959 Apr;87(4):505-7. PubMed PMID: 13643249.
2: FERRARA RJ, PINKUS H. Alseroxylon in the treatment of pruritic and psychogenic dermatoses. AMA Arch Derm. 1955 Jul;72(1):23-28. PubMed PMID: 14387290.
3: TERMAN LA. Alseroxylon (Rauwiloid) therapy in disturbed elderly patients. Ill Med J. 1957 Feb;111(2):67-9. PubMed PMID: 13405555.
4: MELLER RL. Reserpine and alseroxylon therapy in emotionally disturbed patients. J Lancet. 1955 Aug;75(8):339-42. PubMed PMID: 13242964.
5: WRIGHT WT Jr, POKORNY C, FOSTER TL. Alseroxylon; a study of the psychological effects of the drug. J Kans Med Soc. 1956 Jul;57(7):410-1. PubMed PMID: 13346166.
6: FORD RV, MOYER JH. Rauwolfia toxicity in the treatment of hypertension; comparative toxicity of reserpine and alseroxylon. Postgrad Med. 1958 Jan;23(1):41-8. PubMed PMID: 13505370.
7: SCHLAGEL CA, NELSON JW. Rauwolfia hypotension. II. Action of the alseroxylon alkaloids and epinephrine on the carotid pressoreceptors. J Am Pharm Assoc Am Pharm Assoc. 1957 Feb;46(2):103-9. PubMed PMID: 13438725.
8: DENNIS E, McCONN RG, FORD RV, HUGHES WM, BEAZLEY HL, MOYER JH. Treatment of hypertension; long-term results with alseroxylon (rauwiloid) alone and combined with hexamethonium administered orally. Postgrad Med. 1954 Oct;16(4):300-7. PubMed PMID: 13204243.
9: TUCHMAN H, CRUMPTON CW. A comparison of Rauwolfia serpentina compounds, crude root, alseroxylon derivative, and single alkaloid, in the treatment of hypertension. Am Heart J. 1955 May;49(5):742-50. PubMed PMID: 14376327.
10: GREEN RS, DAVOLOS D. A long-term study of the effect of crude Rauwolfia serpentina and of its alseroxylon fraction in patients with hypertension. Am J Med. 1956 May;20(5):760-73. PubMed PMID: 13313574.

Explore Compound Types